Benzaldehyde, 4-(acetyloxy)-2-chloro-
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Overview
Description
Benzaldehyde, 4-(acetyloxy)-2-chloro- is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a benzene ring substituted with an acetyloxy group at the 4-position and a chlorine atom at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(acetyloxy)-2-chloro- typically involves the acylation of 4-hydroxy-2-chlorobenzaldehyde. One common method is the reaction of 4-hydroxy-2-chlorobenzaldehyde with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, resulting in the formation of Benzaldehyde, 4-(acetyloxy)-2-chloro-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-(acetyloxy)-2-chloro- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: The major product is 4-(acetyloxy)-2-chlorobenzoic acid.
Reduction: The major product is 4-(acetyloxy)-2-chlorobenzyl alcohol.
Substitution: The products depend on the nucleophile used, such as 4-(acetyloxy)-2-aminobenzaldehyde when using an amine.
Scientific Research Applications
Benzaldehyde, 4-(acetyloxy)-2-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-(acetyloxy)-2-chloro- involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by forming covalent bonds with active site residues. The acetyloxy group can enhance its reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: A simpler aromatic aldehyde without the acetyloxy and chlorine substituents.
4-Hydroxybenzaldehyde: Lacks the chlorine substituent but has a hydroxyl group at the 4-position.
2-Chlorobenzaldehyde: Lacks the acetyloxy group but has a chlorine atom at the 2-position.
Uniqueness
Benzaldehyde, 4-(acetyloxy)-2-chloro- is unique due to the presence of both the acetyloxy and chlorine substituents, which confer distinct chemical properties and reactivity. These substituents can influence its solubility, stability, and interactions with other molecules, making it a valuable compound for various applications.
Properties
CAS No. |
114416-77-2 |
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Molecular Formula |
C9H7ClO3 |
Molecular Weight |
198.60 g/mol |
IUPAC Name |
(3-chloro-4-formylphenyl) acetate |
InChI |
InChI=1S/C9H7ClO3/c1-6(12)13-8-3-2-7(5-11)9(10)4-8/h2-5H,1H3 |
InChI Key |
NMHJUSHFEASIKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)C=O)Cl |
Origin of Product |
United States |
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